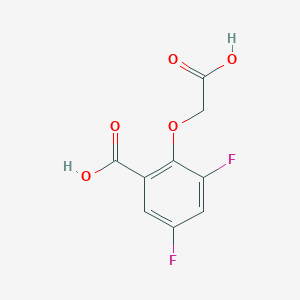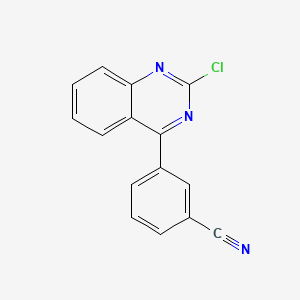
3-(2-Chloroquinazolin-4-yl)benzonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Scientific Field
Medicinal Chemistry
Application Summary
3-(2-Chloroquinazolin-4-yl)benzonitrile and its derivatives have been studied for their potential as antimicrobial agents. These compounds are part of the quinazoline and quinazolinone derivatives, which are known for their broad range of biopharmaceutical activities.
Methods of Application
The antimicrobial activity is typically assessed using in vitro assays. Compounds are tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, to determine their efficacy.
Results
Substituted quinazolinones derivatives, including those with a chloroquinazolinyl group, have shown potent in vitro anti-microbial activity against bacteria like Staphylococcus aureus .
Anticancer Activity
Scientific Field
Oncology
Application Summary
Quinazoline derivatives have been identified as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Methods of Application
Cancer cell lines are treated with quinazoline derivatives, and their effects on cell viability are measured using assays like MTT or cell cycle analysis.
Results
Some quinazoline derivatives have been found to be effective in treating lung and pancreatic cancers, with drugs like erlotinib and gefitinib being notable examples .
Anti-inflammatory Activity
Scientific Field
Pharmacology
Application Summary
The anti-inflammatory properties of quinazoline derivatives are explored for the treatment of chronic inflammatory diseases.
Methods of Application
In vivo and in vitro models of inflammation are used to test the efficacy of these compounds. This includes the use of animal models or cell-based assays to measure the reduction in inflammatory markers.
Results
Quinazoline derivatives have demonstrated significant anti-inflammatory activity, which is promising for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Scientific Field
Neurology
Application Summary
Quinazoline derivatives are investigated for their potential use as anticonvulsants in the treatment of seizure disorders.
Methods of Application
Animal models of epilepsy are used to assess the anticonvulsant effects of these compounds. The reduction in seizure frequency or severity is measured.
Results
Several quinazoline derivatives have shown promising results as anticonvulsants, contributing to the development of new treatments for epilepsy .
Antitubercular Activity
Scientific Field
Infectious Diseases
Application Summary
The antitubercular activity of quinazoline derivatives is studied to combat Mycobacterium tuberculosis, the causative agent of tuberculosis.
Methods of Application
In vitro assays are conducted to test the efficacy of quinazoline derivatives against Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) are determined.
Results
Quinazoline derivatives have exhibited a broad spectrum of pharmacological activities, including antitubercular effects, which could lead to new treatments for tuberculosis .
Antiviral Activity
Scientific Field
Virology
Application Summary
Research into the antiviral properties of quinazoline derivatives aims to develop new treatments for viral infections.
Methods of Application
Viral replication assays are used to evaluate the inhibitory effects of quinazoline derivatives on various viruses.
Results
Quinazoline derivatives have shown potential as antiviral agents, with a broad spectrum of activity against different viruses .
This analysis provides a snapshot of the diverse applications of 3-(2-Chloroquinazolin-4-yl)benzonitrile in scientific research. Each application highlights the compound’s potential in addressing various health-related challenges. The detailed methods and results offer insights into the effectiveness and mechanisms of action of these derivatives in their respective fields.
Analgesic Activity
Scientific Field
Pain Management
Application Summary
This compound is explored for its potential to relieve pain without causing the concomitant side effects typically associated with opioids.
Methods of Application
Analgesic efficacy is usually tested through animal models, such as the hot plate test or tail-flick test, to evaluate the pain threshold.
Results
Quinazoline derivatives have shown promising results in increasing the pain threshold, indicating potential as non-opioid analgesics .
Antipsychotic Activity
Scientific Field
Psychiatry
Application Summary
Quinazoline derivatives are studied for their potential use as antipsychotic medication, particularly in treating conditions like schizophrenia.
Methods of Application
The antipsychotic activity is assessed using animal models that exhibit behaviors analogous to human psychoses.
Results
Some derivatives have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential as novel antipsychotic drugs .
Antidiabetic Activity
Scientific Field
Endocrinology
Application Summary
The compound’s role in managing diabetes is investigated due to its potential effects on blood glucose levels and insulin sensitivity.
Methods of Application
In vivo studies on diabetic animal models are conducted to observe the effects of quinazoline derivatives on glucose metabolism.
Results
Certain derivatives have been found to lower blood glucose levels, offering a new avenue for diabetes treatment .
Antioxidant Activity
Scientific Field
Biochemistry
Application Summary
The antioxidant properties of quinazoline derivatives are researched for their ability to neutralize free radicals and reduce oxidative stress.
Methods of Application
In vitro assays, such as the DPPH radical scavenging assay, are used to evaluate the antioxidant capacity of these compounds.
Results
Quinazoline derivatives have shown significant free radical scavenging activity, indicating their potential as antioxidants .
Antimalarial Activity
Application Summary
The antimalarial potential of quinazoline derivatives is explored as part of the effort to find new treatments for malaria.
Methods of Application
In vitro and in vivo assays are performed to test the efficacy of these compounds against Plasmodium species.
Results
Some derivatives have exhibited potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Anti-Hypertensive Activity
Scientific Field
Cardiology
Application Summary
Quinazoline derivatives are evaluated for their ability to lower high blood pressure and their potential use as anti-hypertensive agents.
Methods of Application
Animal models of hypertension are used to assess the blood pressure-lowering effects of these compounds.
Results
Derivatives like prazosin and doxazosin, which are quinazoline derivatives, are already in use for treating hypertension, indicating the efficacy of this class of compounds .
These additional applications further illustrate the versatility of “3-(2-Chloroquinazolin-4-yl)benzonitrile” in various scientific fields, offering promising avenues for therapeutic intervention.
Sedative-Hypnotic Activity
Scientific Field
Neuropharmacology
Application Summary
Investigated for its sedative and hypnotic effects, this compound may offer an alternative to traditional treatments for insomnia and anxiety.
Methods of Application
The sedative-hypnotic activity is typically evaluated using animal models, where the compound’s effects on sleep latency and duration are measured.
Results
Quinazoline derivatives have shown potential in reducing sleep latency and increasing sleep duration, indicating possible use as sedative-hypnotics .
Anti-Parkinsonism Activity
Application Summary
The potential of quinazoline derivatives in treating Parkinson’s disease symptoms is explored due to their neuroprotective properties.
Methods of Application
Animal models of Parkinson’s disease are used to assess the neuroprotective effects and improvement in motor function.
Results
Some derivatives have demonstrated promising results in alleviating symptoms associated with Parkinson’s disease .
Anti-Obesity Activity
Scientific Field
Metabolic Disorders
Application Summary
The role of quinazoline derivatives in weight management and obesity treatment is being researched.
Methods of Application
The anti-obesity effects are studied using in vivo models, observing changes in body weight and fat deposition.
Results
Certain quinazoline derivatives have shown efficacy in reducing body weight and adiposity in animal models .
Anti-HIV Activity
Application Summary
Quinazoline derivatives are studied for their potential to inhibit HIV replication and serve as anti-HIV agents.
Methods of Application
In vitro assays are conducted to evaluate the inhibitory effects on HIV replication.
Results
Some derivatives have exhibited inhibitory activity against HIV, suggesting their potential as anti-HIV medications .
Anti-Spasmodic Activity
Scientific Field
Gastroenterology
Application Summary
The antispasmodic properties of quinazoline derivatives are investigated for the treatment of gastrointestinal disorders.
Methods of Application
The efficacy is tested using animal models that simulate spasmodic conditions in the gastrointestinal tract.
Results
Quinazoline derivatives have been found to possess antispasmodic activity, which could be beneficial in treating conditions like irritable bowel syndrome .
Anti-Cytotoxin Activity
Scientific Field
Toxicology
Application Summary
Research into the anti-cytotoxin activity of quinazoline derivatives aims to develop protective agents against cytotoxic substances.
Methods of Application
Cell cultures are exposed to cytotoxins with and without the presence of quinazoline derivatives to assess protective effects.
Results
Some derivatives have shown the ability to protect cells from cytotoxic damage, indicating their potential as anti-cytotoxin agents .
Safety And Hazards
The compound “3-(2-Chloroquinazolin-4-yl)benzonitrile” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . The compound should be handled under inert gas and protected from moisture .
Zukünftige Richtungen
Quinazoline derivatives, such as “3-(2-Chloroquinazolin-4-yl)benzonitrile”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.
Eigenschaften
IUPAC Name |
3-(2-chloroquinazolin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVFTZAFNNIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroquinazolin-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
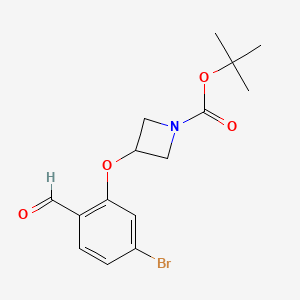

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)

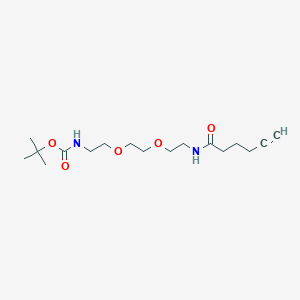
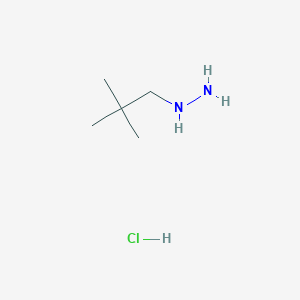
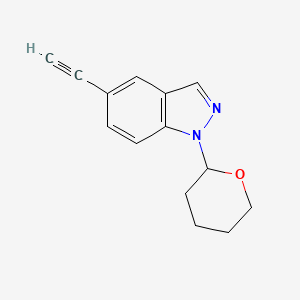
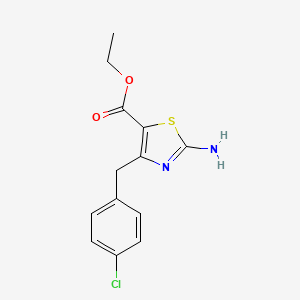
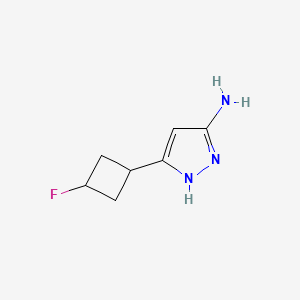
![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
